1-Methyl-2-pyrrolyl-(2-thienyl)methanol
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Overview
Description
1-Methyl-2-pyrrolyl-(2-thienyl)methanol is an organic compound with the molecular formula C10H11NOS. It is characterized by the presence of a pyrrole ring and a thiophene ring, both of which are heterocyclic aromatic compounds.
Preparation Methods
The synthesis of 1-Methyl-2-pyrrolyl-(2-thienyl)methanol typically involves the reaction of 1-methyl-2-pyrrolecarboxaldehyde with 2-thiophenemethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
1-Methyl-2-pyrrolyl-(2-thienyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo electrophilic substitution reactions, particularly at the pyrrole or thiophene rings, using reagents like halogens or nitrating agents.
Scientific Research Applications
1-Methyl-2-pyrrolyl-(2-thienyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-Methyl-2-pyrrolyl-(2-thienyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies, including molecular docking and in vitro assays, are often conducted to elucidate these mechanisms .
Comparison with Similar Compounds
1-Methyl-2-pyrrolyl-(2-thienyl)methanol can be compared with other similar compounds, such as:
1-Methyl-2-pyrrolyl-(2-furyl)methanol: Similar structure but with a furan ring instead of a thiophene ring.
1-Methyl-2-pyrrolyl-(2-pyridyl)methanol: Contains a pyridine ring instead of a thiophene ring.
1-Methyl-2-pyrrolyl-(2-phenyl)methanol: Features a phenyl ring in place of the thiophene ring.
These compounds share similar synthetic routes and chemical properties but differ in their specific reactivity and applications due to the nature of the heterocyclic ring present .
Properties
IUPAC Name |
(1-methylpyrrol-2-yl)-thiophen-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-11-6-2-4-8(11)10(12)9-5-3-7-13-9/h2-7,10,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYURWBZEQIEFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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